![molecular formula C21H25FN2O4S B2812983 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 921997-62-8](/img/structure/B2812983.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

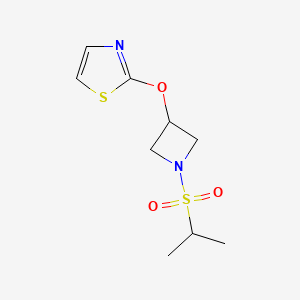

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements). This ring is substituted with various groups including a 3,3-dimethyl-4-oxo-5-propyl group and a 4-fluoro-2-methylbenzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the heterocyclic ring and various substituents. The benzo[b][1,4]oxazepin ring system would likely introduce some degree of aromatic character into the molecule, influencing its chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might make it more polar and therefore more soluble in polar solvents .Applications De Recherche Scientifique

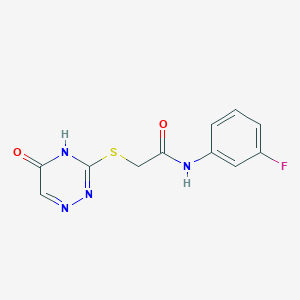

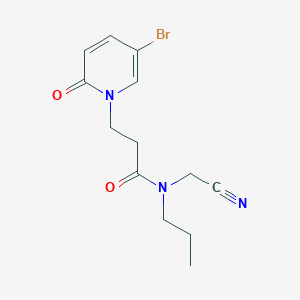

Synthesis and Structural Studies Research in this area focuses on the synthesis of heterocyclic hybrids, which include the oxazepine scaffold, a core structure similar to the one mentioned in your query. These studies often detail the synthetic routes, spectroscopic characterization, and X-ray diffraction analyses to elucidate the molecular structures of these compounds. For instance, Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, exploring their molecular structure through DFT studies and X-ray structures, indicating their potential for nonlinear optical applications due to their interesting electronic properties Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016.

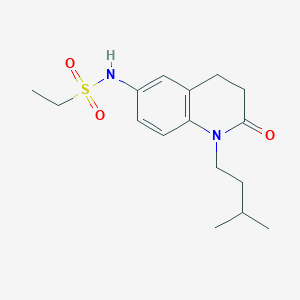

Pharmacophore Development The oxazepine ring system is a key feature in many pharmacophores, highlighting its importance in medicinal chemistry. Studies often investigate the enantioselective synthesis of compounds containing oxazepine units to create chiral centers, which are crucial for the development of drugs with high specificity and activity. For example, Bing Li, Ye Lin, and D. Du (2019) developed an asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral tetrasubstituted C‒F stereocenters, showcasing the potential of oxazepine derivatives in drug design and synthesis Li, Lin, & Du, 2019.

Material Science and Optical Properties Research in material science explores the photophysical properties of oxazepine derivatives. For example, Petrovskii et al. (2017) studied the synthesis and photophysical properties of novel fused oxazapolycyclic skeletons, highlighting the strong blue emission of these compounds in dichloromethane. This suggests their potential use in the development of new materials for optical applications, such as organic light-emitting diodes (OLEDs) Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017.

Orientations Futures

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-5-10-24-17-8-7-16(12-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h6-9,11-12,23H,5,10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWZXXVSUOSHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)

![1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2812902.png)

![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2812907.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2812908.png)

![1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2812909.png)

![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)

![3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2812912.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)